molecular formula C17H10N4O2S B12710343 Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- CAS No. 102244-04-2

Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-

Cat. No.: B12710343
CAS No.: 102244-04-2
M. Wt: 334.4 g/mol
InChI Key: JAXSMLDYFOFCOJ-UHFFFAOYSA-N
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Description

Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a nitro group at the 5th position of the quinoline ring and a thioether linkage connecting it to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- typically involves multiple steps. One common method includes the condensation of quinoline derivatives with appropriate thiol reagents under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage allows the compound to bind to proteins and enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

102244-04-2

Molecular Formula

C17H10N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

4-(5-nitroquinolin-8-yl)sulfanylquinazoline

InChI

InChI=1S/C17H10N4O2S/c22-21(23)14-7-8-15(16-12(14)5-3-9-18-16)24-17-11-4-1-2-6-13(11)19-10-20-17/h1-10H

InChI Key

JAXSMLDYFOFCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4

Origin of Product

United States

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